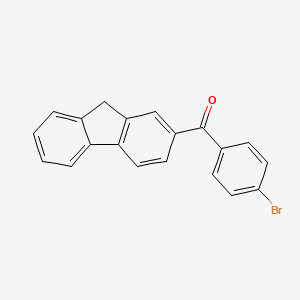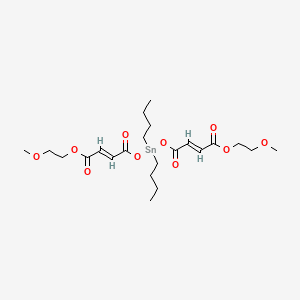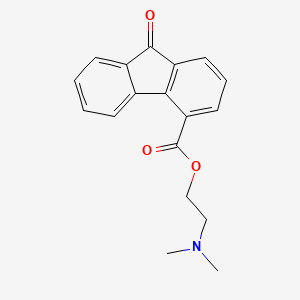![molecular formula C15H15N3S2 B14148367 4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol CAS No. 672266-71-6](/img/structure/B14148367.png)
4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol is a complex organic compound characterized by its unique structure, which includes a thia-triaza-cyclopenta[c]fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core structure and then introduce the isopropyl and thiol groups through a series of reactions. These reactions often require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or other biomolecules, potentially altering their function. Additionally, the compound’s unique structure allows it to interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxy-4-isopropyl-6-methyl-5,8-dioxo-5,8-dihydro-1-naphthalenecarbaldehyde
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
Uniqueness
4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol stands out due to its thia-triaza-cyclopenta[c]fluorene core, which is not commonly found in other compounds. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
672266-71-6 |
|---|---|
Fórmula molecular |
C15H15N3S2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),13-pentaene-12-thione |
InChI |
InChI=1S/C15H15N3S2/c1-7(2)11-9-5-3-4-8(9)10-12-13(20-15(10)18-11)14(19)17-6-16-12/h6-7H,3-5H2,1-2H3,(H,16,17,19) |
Clave InChI |
QKMABHWGFYVEHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C3=C1CCC3)C4=C(S2)C(=S)N=CN4 |
Solubilidad |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
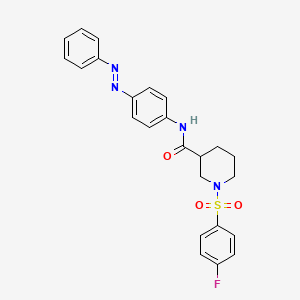
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
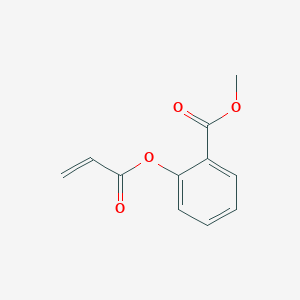
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)

![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
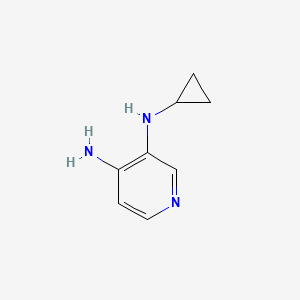
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)

